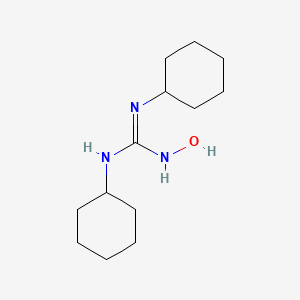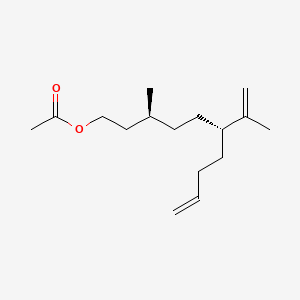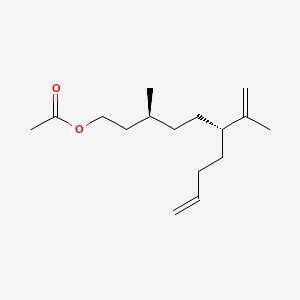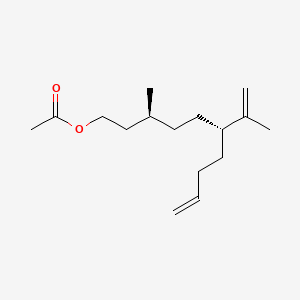![molecular formula C13H15N7O B14143336 2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, an amino group, and a phenylbutenylidene moiety
Vorbereitungsmethoden
The synthesis of 2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydrazide: The hydrazide moiety can be formed by reacting the tetrazole derivative with hydrazine.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide and the phenylbutenylidene derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The hydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Industrial Applications: The compound can be used in the development of new industrial chemicals and processes.
Wirkmechanismus
The mechanism of action of 2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide involves its interaction with specific molecular targets. The tetrazole ring and amino group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The phenylbutenylidene moiety can also interact with hydrophobic regions of proteins or other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrazole derivatives and hydrazides. For example:
2-(5-amino-2H-tetrazol-2-yl)acetic acid: This compound has a similar tetrazole ring but lacks the phenylbutenylidene moiety.
ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides: These compounds also feature a tetrazole ring and are used as inhibitors of specific enzymes.
The uniqueness of 2-(5-amino-2H-tetrazol-2-yl)-N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15N7O |
|---|---|
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
2-(5-aminotetrazol-2-yl)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C13H15N7O/c1-10(7-8-11-5-3-2-4-6-11)15-16-12(21)9-20-18-13(14)17-19-20/h2-8H,9H2,1H3,(H2,14,18)(H,16,21)/b8-7+,15-10- |
InChI-Schlüssel |
UEISUEISLOYKIW-XDOICYCNSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)CN1N=C(N=N1)N)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)CN1N=C(N=N1)N)C=CC2=CC=CC=C2 |
Löslichkeit |
15 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


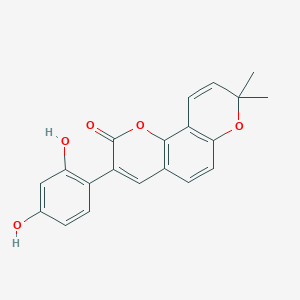

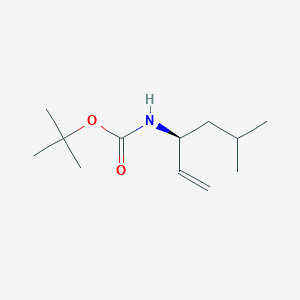
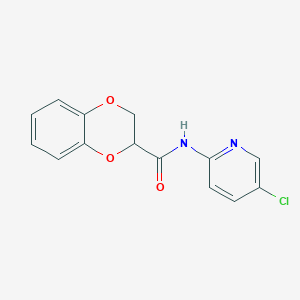
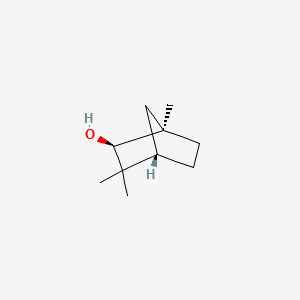
![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)


